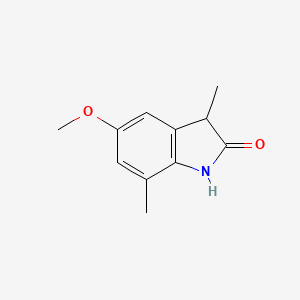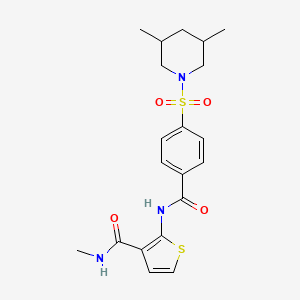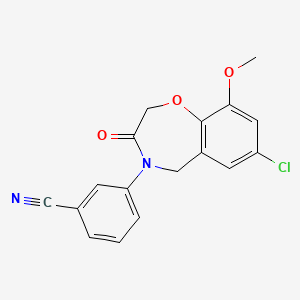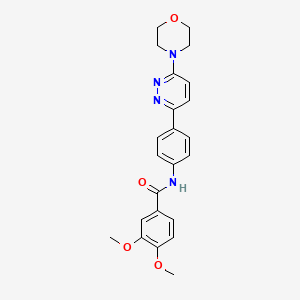
5-méthoxy-3,7-diméthyl-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Applications De Recherche Scientifique
5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways, leading to a broad spectrum of biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Analyse Biochimique
Biochemical Properties
5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antioxidant activities . These interactions are primarily due to the compound’s ability to bind with high affinity to multiple receptors and enzymes, thereby modulating their activity.
Cellular Effects
5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one influences various cellular processes and functions. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in cell proliferation, apoptosis, and differentiation . Additionally, 5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one may influence the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of 5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with various biomolecules. The compound can bind to specific receptors and enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, 5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one may modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit time-dependent changes in their biological activity . For example, prolonged exposure to 5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one may lead to alterations in cellular metabolism and gene expression, which can impact cell viability and function.
Dosage Effects in Animal Models
The effects of 5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one can vary with different dosages in animal models. Studies have demonstrated that indole derivatives can exhibit dose-dependent effects on various biological processes . At lower doses, 5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one may exert beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis.
Metabolic Pathways
5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one is involved in several metabolic pathways. The compound can interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, indole derivatives have been shown to modulate the activity of enzymes involved in oxidative stress and inflammation . Additionally, 5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one may affect the levels of key metabolites, such as reactive oxygen species and inflammatory mediators.
Transport and Distribution
The transport and distribution of 5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For example, indole derivatives have been shown to be transported across cell membranes by specific transporters, which can impact their intracellular concentration and activity.
Subcellular Localization
The subcellular localization of 5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, indole derivatives have been reported to localize to the mitochondria, where they can modulate mitochondrial function and oxidative stress.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-(5-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetonitrile with diazomethane in toluene, followed by refluxing . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for 5-methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The choice of reagents and conditions depends on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of 5-methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 5-Methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl
- 5-(2-(Hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl
Uniqueness
5-Methoxy-3,7-dimethyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern on the indole nucleus, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
5-methoxy-3,7-dimethyl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-6-4-8(14-3)5-9-7(2)11(13)12-10(6)9/h4-5,7H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKDDGZPUYRAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=CC(=C2)OC)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amino}acetamido)-N,N-dimethylbenzamide](/img/structure/B2578325.png)
![[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid](/img/structure/B2578326.png)


![2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B2578330.png)


![5-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2578338.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2578339.png)

![N-(4-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2578342.png)
![1-(4-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2578344.png)
![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2578345.png)
![3-(3-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide](/img/structure/B2578346.png)
